Ethyl 4-methoxy-3-sulfamoylbenzoate
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Overview
Description
Ethyl 4-methoxy-3-sulfamoylbenzoate is an organic compound with the molecular formula C10H13NO5S. It is a derivative of benzoic acid, featuring an ethyl ester group, a methoxy group, and a sulfamoyl group. This compound is primarily used in research and development settings, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methoxy-3-sulfamoylbenzoate can be synthesized through a multi-step process involving the following key steps:
Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the meta position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfamoylation: The amino group is converted to a sulfamoyl group by reacting with sulfamoyl chloride in the presence of a base like pyridine.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
While the above synthetic route is suitable for laboratory-scale preparation, industrial production may involve more efficient and scalable methods, including continuous flow processes and the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methoxy-3-sulfamoylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The methoxy and sulfamoyl groups can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The methoxy group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: 4-methoxy-3-sulfamoylbenzoic acid.
Oxidation: 4-carboxy-3-sulfamoylbenzoic acid.
Scientific Research Applications
Ethyl 4-methoxy-3-sulfamoylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.
Biological Studies: The compound is used to study the effects of sulfamoyl groups on biological activity and enzyme inhibition.
Industrial Chemistry: It serves as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-methoxy-3-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Ethyl 4-methoxy-3-sulfamoylbenzoate can be compared with other benzoic acid derivatives, such as:
Ethyl 4-methoxybenzoate: Lacks the sulfamoyl group, resulting in different biological activity.
4-methoxy-3-sulfamoylbenzoic acid: The free acid form, which may have different solubility and reactivity.
Ethyl 3-sulfamoylbenzoate: Lacks the methoxy group, affecting its chemical and biological properties.
This compound is unique due to the presence of both methoxy and sulfamoyl groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-methoxy-3-sulfamoylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-3-16-10(12)7-4-5-8(15-2)9(6-7)17(11,13)14/h4-6H,3H2,1-2H3,(H2,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTXPYBQKJOBMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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